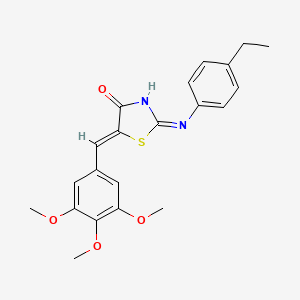
Ethyl 2-((1-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-((1-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate” is a chemical compound with the molecular formula C12H19N3O3S2 and a molecular weight of 317.42. It is derived from the 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities. The 1,3,4-thiadiazole moiety, in particular, is known for its diverse activities. The presence of the =N-C-S- moiety and the strong aromaticity of the ring are believed to contribute to its low toxicity and great in vivo stability .
Scientific Research Applications
Antifungal Activities
1,3,4-Thiadiazole derivatives have shown extensive biological activities, including antifungal activities . A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and showed good antifungal activities, especially against Phytophthora infestans .
Antibacterial Activities
These compounds also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) . Amide derivatives containing 1,3,4-thiadiazole thioether moiety showed exciting antibacterial activities against Xoo, Xcc, and Ralstonia solanacearum (Rs) .
Plant Growth Regulator
1,3,4-Thiadiazole derivatives have been found to have plant growth regulator activities . This makes them useful in agriculture, where they can help to enhance the growth and productivity of crops.
Acetylcholinesterase Inhibitors
Compounds related to “Ethyl 2-((1-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate” have been found to be potent Acetylcholinesterase (AChE) enzyme inhibitors . This makes them potential candidates for the development of new AChE inhibitors, which are used in the treatment of Alzheimer’s disease .
Anti-inflammatory Activities
1,3,4-Thiadiazole derivatives have shown anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Activities
1,3,4-Thiadiazole derivatives have shown anticancer activities . Certain compounds exhibited a remarkable antiproliferative activity in SUIT-2, Capan-1 and Panc-1 cell lines .
Safety and Hazards
The safety information for 2-Amino-5-ethyl-1,3,4-thiadiazole indicates that it may cause skin and eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Future Directions
properties
IUPAC Name |
ethyl 2-[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-1-oxobutan-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-4-8(19-7-10(16)18-6-3)11(17)13-12-15-14-9(5-2)20-12/h8H,4-7H2,1-3H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJNCIHGHIJSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(CC)SCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((1-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-1-oxobutan-2-yl)thio)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,8-Dimethyl-1-azaspiro[4.5]decan-2-one](/img/structure/B2623043.png)
![5-acetamido-N-(3-(2-methylthiazol-4-yl)phenyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2623044.png)
![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2623045.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/no-structure.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2623052.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623053.png)



